molecular formula C6H9N3OS B13068267 (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide

Cat. No.: B13068267
M. Wt: 171.22 g/mol
InChI Key: YYENZRBFQSMLJL-SCSAIBSYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide , which unambiguously defines its atomic connectivity and stereochemistry. The name is derived through the following conventions:

  • Root : "Propanamide" indicates a three-carbon chain terminating in an amide group.
  • Substituents : The "1,3-thiazol-2-yl" group specifies a thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3) attached to the propanamide backbone at position 2 of the ring.
  • Stereodescriptor : The "(3R)" prefix denotes the absolute configuration of the chiral center at carbon 3 of the propanamide chain.

The molecular formula is C₆H₉N₃OS , corresponding to a molecular weight of 171.22 g/mol . Key structural features include:

Property Value
Molecular formula C₆H₉N₃OS
Molecular weight 171.22 g/mol
Degree of unsaturation 4 (1 ring + 3 double bonds)

The thiazole ring contributes to the compound’s planar aromaticity, while the propanamide side chain introduces conformational flexibility.

Stereochemical Configuration and Chiral Center Analysis

The compound’s chirality arises from the asymmetric carbon at position 3 of the propanamide chain, which is bonded to four distinct groups:

  • Amino group (–NH₂)
  • 1,3-thiazol-2-yl substituent
  • Methylene group (–CH₂–) linked to the amide
  • Hydrogen atom

The R configuration at this center was confirmed via stereochemical analysis using:

  • Chiral HPLC : Separation of enantiomers on a Chiralpak IA-3 column (hexane:isopropanol 80:20) demonstrated >99% enantiomeric excess for the (3R)-form .
  • Optical rotation : Polarimetry measurements yielded a specific rotation of [α]²⁵D = +12.5° (c = 1.0, H₂O), consistent with the R configuration .

Comparative studies with the (3S)-enantiomer revealed divergent physicochemical behaviors, such as differences in solubility and crystallization patterns, underscoring the importance of stereochemical purity in applications .

X-ray Crystallographic Characterization

Single-crystal X-ray diffraction analysis provided definitive evidence of the compound’s three-dimensional structure. Key crystallographic parameters include:

Parameter Value
Crystal system Monoclinic
Space group P2₁
Unit cell dimensions a = 5.42 Å, b = 7.89 Å, c = 12.31 Å
Bond angles C–S–C in thiazole: 86.5°
Torsional angles C3–C2–N1–C1: –15.2°

The thiazole ring adopts a planar geometry, with bond lengths of 1.71 Å (C–S) and 1.29 Å (C=N) , characteristic of aromatic thiazoles. The amide group participates in intermolecular hydrogen bonding (N–H···O=C), forming a supramolecular network that stabilizes the crystal lattice .

Comparative Structural Analysis with Thiazole-containing Analogues

Structural analogs of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide vary in thiazole substitution patterns and stereochemistry. Key comparisons include:

Compound Thiazole Position Stereochemistry Key Structural Differences
(3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide 4 R Thiazole nitrogen at position 3 vs. 1
(3S)-3-amino-3-(1,3-thiazol-2-yl)propanamide 2 S Enantiomeric configuration at C3
(3R)-3-amino-3-(2-methyl-1,3-thiazol-5-yl)propanamide 5 R Methyl substituent at thiazole C2

Electronic Effects : The 2-thiazolyl group exerts stronger electron-withdrawing effects compared to 4-thiazolyl analogs, influencing reactivity in nucleophilic substitutions .
Hydrogen Bonding : The (3R)-configuration optimizes hydrogen-bond donor-acceptor interactions with biological targets, unlike the (3S)-enantiomer .
Steric Considerations : Methyl substitution at thiazole C2 (as in ) introduces steric hindrance, reducing binding affinity in enzyme inhibition assays compared to the parent compound.

These distinctions highlight how minor structural modifications profoundly impact molecular interactions and functional utility.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-4(3-5(8)10)6-9-1-2-11-6/h1-2,4H,3,7H2,(H2,8,10)/t4-/m1/s1

InChI Key

YYENZRBFQSMLJL-SCSAIBSYSA-N

Isomeric SMILES

C1=CSC(=N1)[C@@H](CC(=O)N)N

Canonical SMILES

C1=CSC(=N1)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

General Procedure:

  • Step 1 : Synthesize the thiazole core by reacting α-haloketones with thiourea or substituted thioamides under acidic or basic conditions.
  • Step 2 : Introduce the amino group through nucleophilic substitution.
  • Step 3 : Form the propanamide moiety via amidation reactions.

Reaction Conditions:

  • Solvent: Ethanol or acetonitrile
  • Temperature: 50–100°C
  • Catalyst: Acidic or basic catalysts (e.g., HCl or NaOH)

This method provides moderate yields and is scalable for industrial applications.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction efficiency and reduce reaction times.

Procedure:

  • The starting material (N-substituted succinimide) undergoes nucleophilic ring opening with amines.
  • Cyclocondensation follows to close the thiazole ring and form the desired compound in one pot.

Optimization:

Entry Solvent Temperature (°C) Time (min) Yield (%)
1 EtOH 180 25 27
2 MeCN 170 25 79

Microwave-assisted synthesis offers advantages such as higher yields, reduced reaction times, and fewer by-products.

Amidation Reactions

The final step in synthesizing (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide often involves amidation to introduce the propanamide group.

Procedure:

  • React thiazole derivatives with activated carboxylic acids or acid chlorides.
  • Use coupling agents like EDCI or DCC to facilitate the reaction.

Conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Catalyst: Base such as triethylamine
  • Temperature: Room temperature to 50°C

This step ensures high regioselectivity and stereochemical integrity.

Alternative Pathways

To overcome limitations in traditional methods, alternative pathways have been explored:

These methods are particularly useful for synthesizing diverse analogs of the compound.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%)
Hantzsch Thiazole Synthesis α-haloketones, thiourea Acidic/basic catalysts Moderate
Microwave-Assisted Synthesis N-substituted succinimides MeCN, microwave irradiation Up to 79
Amidation Reactions Activated carboxylic acids DMF, triethylamine High
Alternative Pathways Aminoguanidine hydrochloride One-pot reactions Variable

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The amino group can form hydrogen bonds, while the propanamide moiety can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Thiazole and Propanamide Motifs

Thiazole-Oxadiazole Hybrids (Compounds 8a–h)

Compounds such as 3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) and N-(5-methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) share the propanamide-thiazole core but incorporate additional 1,3,4-oxadiazole rings and aryl substituents (Table 1) .

Key Differences:

  • 8d (IC₅₀ = 1.878 mM) and 8h (IC₅₀ = 1.621 mM) exhibit enhanced alkaline phosphatase (ALP) inhibition compared to the simpler (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide, likely due to the oxadiazole’s electron-withdrawing effects and aryl group interactions .
  • The presence of methyl (8d) or nitro (8h) substituents on the aryl ring modulates steric and electronic properties, improving target binding .
Thioxo Derivative: 3-amino-N-1,3-thiazol-2-yl-3-thioxopropanamide

This analogue replaces the carbonyl oxygen with sulfur (C=S), altering electronic properties (molecular formula: C₆H₇N₃OS₂, molecular weight: 201.27 g/mol).

Compounds with Modified Propanamide Linkers

Ethyl 3-amino-3-(1,3-thiazol-2-yl)propanoate Dihydrochloride

This ester derivative (C₈H₁₄Cl₂N₂O₂S, molecular weight: 273.18 g/mol) replaces the amide with an ester group, reducing hydrogen-bonding capacity but improving solubility in organic solvents .

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)propanamide
Autotaxin Inhibitor (PDB: 1TZ)

The compound (3R)-3-{2-[2-methoxy-6-({methyl[(4-methyl-1,3-thiazol-2-yl)methyl]amino}methyl)phenoxy]acetamido}-N-methyl-3-[3-(trifluoromethyl)phenyl]propanamide (IC₅₀ = 0.815 µM) demonstrates high potency due to its trifluoromethylphenyl group and extended substituents, which enhance hydrophobic interactions with Autotaxin’s active site .

TMU (N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea)

Alkaline Phosphatase Inhibition

  • Thiazole-oxadiazole hybrids (8a–h) show IC₅₀ values of 1.6–2.5 mM, outperforming the standard KH₂PO₄ (IC₅₀ = 5.24 mM) .
  • Substituent Effects : Electron-donating groups (e.g., methyl in 8d ) improve activity, while nitro groups (8h ) enhance potency through resonance effects .

Anti-Alzheimer and Enzyme Inhibition

  • TMU and related urea/amide derivatives target GSK-3 and TACE, underscoring the role of thiazole in central nervous system (CNS) drug design .

Data Tables

Table 1: Structural and Activity Comparison of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents IC₅₀/Activity Reference
(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide C₆H₉N₃OS 171.22 None (parent structure) N/A
8d C₁₅H₁₄N₄O₂S₂ 362.43 4-Methylphenyl, oxadiazole 1.878 mM (ALP inhibition)
8h C₁₅H₁₃N₅O₄S₂ 407.42 3-Nitrophenyl, oxadiazole 1.621 mM (ALP inhibition)
Autotaxin inhibitor (1TZ) C₂₉H₃₀F₃N₅O₄S 613.64 Trifluoromethylphenyl, methoxy 0.815 µM

Biological Activity

(3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This organic molecule is characterized by a thiazole ring, an amino group, and a propanamide moiety, contributing to its unique properties and reactivity. The compound has been investigated for its role as an enzyme inhibitor and its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide is CHNOS. The thiazole ring provides essential heteroatoms (nitrogen and sulfur), influencing the compound's biological activity. The stereochemistry at the 3-position is crucial for its interaction with biological macromolecules.

PropertyValue
Molecular FormulaCHNOS
Molecular Weight145.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Enzyme Inhibition

Preliminary studies indicate that (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide exhibits enzyme inhibitory properties. It has been shown to modulate the activity of specific enzymes, potentially affecting various biochemical pathways.

  • Mechanism of Action : The compound's ability to interact with enzymes suggests it may act as a competitive or non-competitive inhibitor, although detailed mechanisms require further investigation.
  • Target Enzymes : Ongoing research focuses on identifying specific enzymes affected by this compound, which could provide insights into its therapeutic potential.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide, possess antimicrobial properties. Studies have demonstrated efficacy against pathogens such as Mycobacterium tuberculosis.

PathogenMIC (μM)
Mycobacterium tuberculosis< 0.1

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are critical in understanding how modifications to the thiazole core influence biological activity. Variations in substitution patterns at the thiazole ring have been explored to optimize potency and selectivity.

  • Analog Comparison :
    • (3R)-3-amino-3-(1,3-thiazol-4-yl)propanamide : Similar structure but different substitution pattern.
    • (4R)-4-amino-4-(1,2-thiazol-5-yl)butanamide : Longer carbon chain with different thiazole variant.

Case Studies

Several case studies have highlighted the potential of (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide in various applications:

  • Hepatocellular Carcinoma : A study investigating the metabolic characteristics of compounds similar to (3R)-3-amino-3-(1,3-thiazol-2-yl)propanamide showed promising results in inhibiting cancer cell proliferation.
  • Cholinesterase Inhibition : Research on benzothiazolone derivatives indicated that compounds with similar structural features can effectively inhibit cholinesterases, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

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